molecular formula C14H15ClN2O B2448812 6-Chloro-4-methyl-2-morpholinoquinoline CAS No. 34500-49-7

6-Chloro-4-methyl-2-morpholinoquinoline

Cat. No.: B2448812
CAS No.: 34500-49-7
M. Wt: 262.74
InChI Key: JWMMVNVCAFBIIY-UHFFFAOYSA-N
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Description

6-Chloro-4-methyl-2-morpholinoquinoline is a chemical compound with the molecular formula C14H15ClN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methyl-2-morpholinoquinoline typically involves the reaction of 6-chloro-4-methylquinoline with morpholine. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as potassium carbonate. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methyl-2-morpholinoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted quinoline derivatives .

Scientific Research Applications

6-Chloro-4-methyl-2-morpholinoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-4-methyl-2-morpholinoquinoline involves

Properties

IUPAC Name

4-(6-chloro-4-methylquinolin-2-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c1-10-8-14(17-4-6-18-7-5-17)16-13-3-2-11(15)9-12(10)13/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMMVNVCAFBIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)Cl)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501322002
Record name 4-(6-chloro-4-methylquinolin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648993
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

34500-49-7
Record name 4-(6-chloro-4-methylquinolin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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